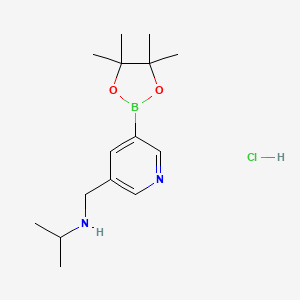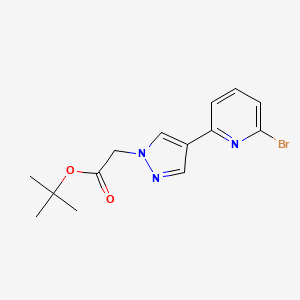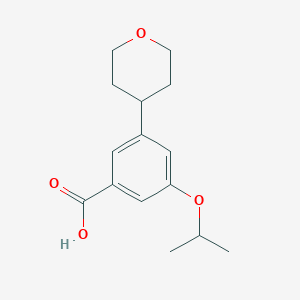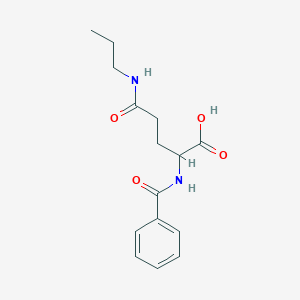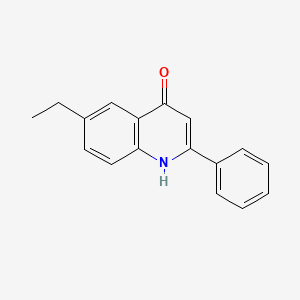
6-Ethyl-2-phenyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-4-hydroxy-2-phenylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. The compound features a quinoline core with an ethyl group at the 6-position, a hydroxyl group at the 4-position, and a phenyl group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-hydroxy-2-phenylquinoline can be achieved through various methods, including classical and modern synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another approach is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Industrial Production Methods: Industrial production of 6-Ethyl-4-hydroxy-2-phenylquinoline often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethyl-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-4-hydroxy-2-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties .
Wirkmechanismus
The mechanism of action of 6-Ethyl-4-hydroxy-2-phenylquinoline varies depending on its application:
Antimicrobial Activity: It inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of protein kinases and the activation of caspases.
Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and disrupting viral RNA synthesis
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: Lacks the ethyl and phenyl groups.
2-Phenylquinoline: Lacks the ethyl and hydroxyl groups.
6-Ethylquinoline: Lacks the hydroxyl and phenyl groups.
Uniqueness: 6-Ethyl-4-hydroxy-2-phenylquinoline is unique due to the presence of all three substituents (ethyl, hydroxyl, and phenyl) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1070879-71-8 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
6-ethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO/c1-2-12-8-9-15-14(10-12)17(19)11-16(18-15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
UQLIKYIEQKMJMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


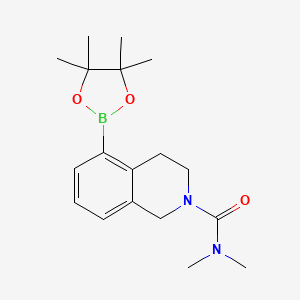
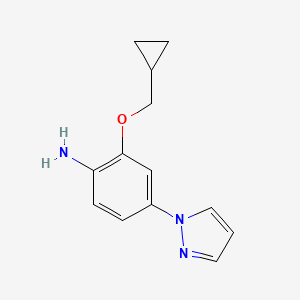
![ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate](/img/structure/B13726217.png)
![5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B13726219.png)
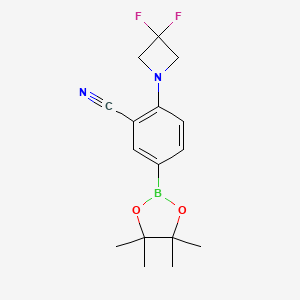
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate](/img/structure/B13726226.png)

![2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13726257.png)


